N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3,5-dichlorobenzamide
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Overview
Description
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3,5-dichlorobenzamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a versatile heterocyclic nucleus present in various bioactive compounds, known for its wide range of biological activities such as antimicrobial, anticancer, and anti-inflammatory properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3,5-dichlorobenzamide typically involves the reaction of 3,5-dichlorobenzoic acid with 3-(1H-1,3-benzodiazol-2-yl)aniline. The reaction is mediated by coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a solvent like dimethyl formamide (DMF) . The reaction conditions are relatively mild, and the product is obtained in high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3,5-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the benzimidazole ring or the benzamide moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms on the benzamide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while substitution reactions can result in various substituted benzamides.
Scientific Research Applications
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3,5-dichlorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3,5-dichlorobenzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death . The exact molecular pathways involved depend on the specific biological context and the target organism or cell type.
Comparison with Similar Compounds
Similar Compounds
N-(1H-1,3-benzodiazol-2-yl)benzamide: Similar in structure but lacks the dichloro substitution on the benzamide ring.
4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Contains a benzimidazole moiety but differs in the substitution pattern and functional groups.
Uniqueness
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3,5-dichlorobenzamide is unique due to the presence of both the benzimidazole and dichlorobenzamide moieties, which contribute to its distinct biological activities and potential therapeutic applications. The dichloro substitution enhances its reactivity and binding affinity to molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O/c21-14-8-13(9-15(22)11-14)20(26)23-16-5-3-4-12(10-16)19-24-17-6-1-2-7-18(17)25-19/h1-11H,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBWWXRLDYORIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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